molecular formula C14H10N4S B8043492 2-(4-Azidophenyl)-6-methylbenzothiazole

2-(4-Azidophenyl)-6-methylbenzothiazole

Cat. No.: B8043492
M. Wt: 266.32 g/mol
InChI Key: DCDLXRUGKUKJGT-UHFFFAOYSA-N
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Description

2-(4-Azidophenyl)-6-methylbenzothiazole is a benzothiazole derivative featuring a para-azidophenyl substituent and a methyl group at the 6-position of the benzothiazole core. The azide (-N₃) group confers unique reactivity, enabling applications in bioorthogonal chemistry (e.g., click reactions for bioconjugation) .

Properties

IUPAC Name

2-(4-azidophenyl)-6-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4S/c1-9-2-7-12-13(8-9)19-14(16-12)10-3-5-11(6-4-10)17-18-15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDLXRUGKUKJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Substituents and Functional Properties

Compound Substituent Key Reactivity/Applications Reference
2-(4-Azidophenyl)-6-methylbenzothiazole 4-Azido, 6-methyl Bioorthogonal tagging, potential imaging probes (azide for click chemistry)
2-(4-Methoxyphenyl)benzothiazole 4-Methoxy High-yield synthesis (94%), UV/fluorescence studies; methoxy enhances electron density
2-(4-Aminophenyl)-6-methylbenzothiazole 4-Amino, 6-methyl Dye intermediate; amino group enables sulfonamide derivatization
6-Fluoro-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole 6-Fluoro, 4-methoxy Anticancer, antifungal activities; fluorine enhances metabolic stability
Pittsburgh Compound-B (PIB) 6-Hydroxy, 2-aryl Amyloid imaging in Alzheimer’s disease; benzothiazole core binds β-amyloid plaques
  • Azide vs. Methoxy/Amino Groups: The azide group in this compound enables bioorthogonal reactions (e.g., with alkynes via Cu-catalyzed azide-alkyne cycloaddition), making it valuable for labeling biomolecules . In contrast, methoxy and amino groups facilitate electronic modulation (methoxy as electron donor, amino as hydrogen-bond donor) for fluorescence or drug design . The amino group in 2-(4-aminophenyl) analogs allows further functionalization (e.g., sulfonamide formation for antimicrobial agents) , whereas azides prioritize conjugation over derivatization.

Physical and Spectral Properties

Table 2: Comparative Physical Data

Compound Melting Point/°C Molecular Weight (g/mol) Key Spectral Features Reference
2-(4-Methoxyphenyl)benzothiazole 119–121 241.31 $ ^1H $-NMR: δ 3.87 (OCH₃), 8.04 (aromatic)
2-(4-Aminophenyl)-6-methylbenzothiazole 194.8 240.33 IR: N-H stretch ~3400 cm⁻¹; MS: m/z 240
2-(4-Azidophenyl)acetic Acid N/A 177.17 IR: Azide peak ~2150 cm⁻¹; $ ^1H $-NMR: δ 3.65 (CH₂)
  • Melting Points: The methoxy derivative exhibits a higher melting point (~120°C) compared to the amino analog (194.8°C), likely due to stronger intermolecular interactions (e.g., hydrogen bonding in amino compounds) . Azide-containing compounds may exhibit lower thermal stability due to the labile N₃ group .
  • Spectral Signatures: Azides show distinct IR absorption at ~2100–2150 cm⁻¹ , while methoxy and amino groups are identified via $ ^1H $-NMR (e.g., δ 3.87 for OCH₃ , δ 6.5–7.5 for NH₂ ).

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